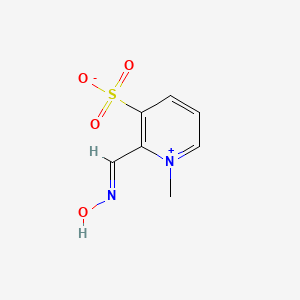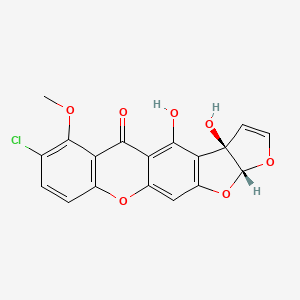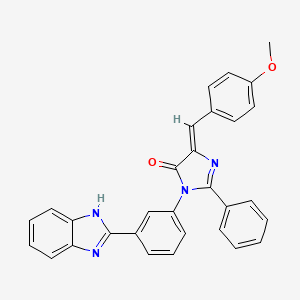
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization reactions: Forming the imidazolone ring through intramolecular cyclization.
Functional group modifications: Introducing various substituents to the core structure through reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazolone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4H-Imidazol-4-one derivatives have a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: Application in the development of novel materials with unique properties, such as conductive polymers or photoactive compounds.
Organic synthesis: Use as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interactions: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
4H-Imidazol-4-one derivatives can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their antifungal and antibacterial activities.
Benzimidazole derivatives: Used as anthelmintic and antiviral agents.
Oxazolone derivatives: Known for their anti-inflammatory and analgesic properties.
The uniqueness of 4H-Imidazol-4-one derivatives lies in their specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
90660-89-2 |
|---|---|
Molecular Formula |
C30H22N4O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(5Z)-3-[3-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C30H22N4O2/c1-36-24-16-14-20(15-17-24)18-27-30(35)34(29(33-27)21-8-3-2-4-9-21)23-11-7-10-22(19-23)28-31-25-12-5-6-13-26(25)32-28/h2-19H,1H3,(H,31,32)/b27-18- |
InChI Key |
XKNBCLJJCCNQNI-IMRQLAEWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


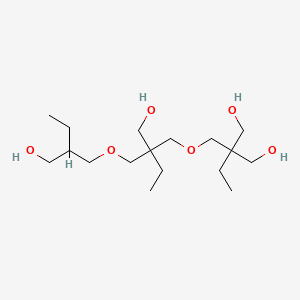
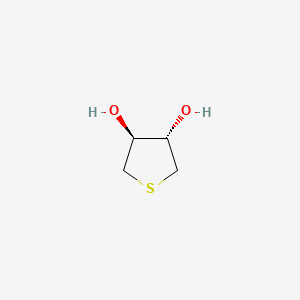
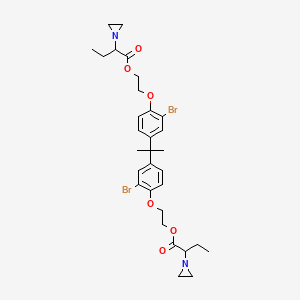
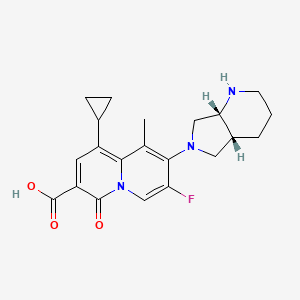
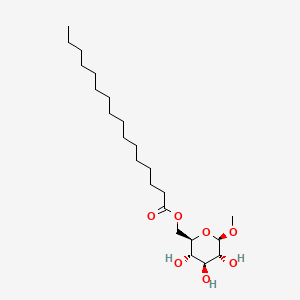
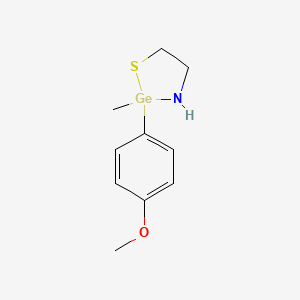
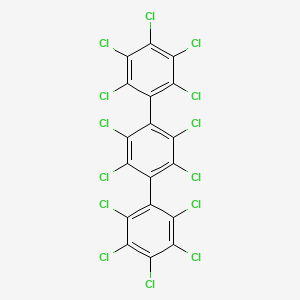
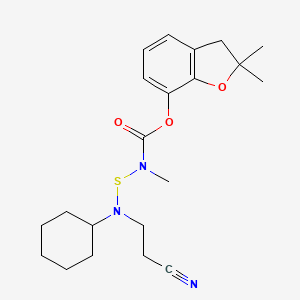
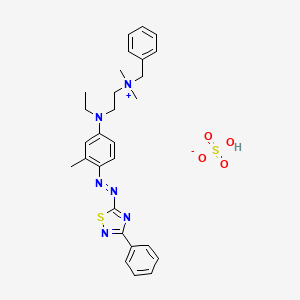
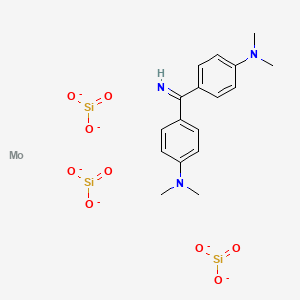

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
